1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
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Overview
Description
2-{[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazolo-pyridazine core, which is known for its diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorophenyl halide reacts with a nucleophile to introduce the fluorophenyl group.
Attachment of the Tetrahydroquinoline Moiety: This step involves the reaction of the intermediate compound with tetrahydroquinoline under suitable conditions, such as in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are commonly used under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-{[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triazolo-pyridazine core can bind to active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the tetrahydroquinoline moiety contributes to the overall stability of the compound-receptor complex.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the attached moieties and their biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a different fused ring system but exhibit comparable pharmacological properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds are known for their energetic material properties and differ in their applications.
Uniqueness
The uniqueness of 2-{[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one lies in its combination of a triazolo-pyridazine core with a fluorophenyl group and a tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18FN5OS |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C22H18FN5OS/c23-17-9-7-15(8-10-17)18-11-12-20-24-25-22(28(20)26-18)30-14-21(29)27-13-3-5-16-4-1-2-6-19(16)27/h1-2,4,6-12H,3,5,13-14H2 |
InChI Key |
DZHGSTHRDHAIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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